molecular formula C14H19N3O3 B14835464 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide

5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide

Cat. No.: B14835464
M. Wt: 277.32 g/mol
InChI Key: UTIBXHKRAVHRQW-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide is a synthetic organic compound with the molecular formula C14H19N3O3 and a molecular weight of 277.322 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group and tetramethyl substitutions on a pyridine-2,3-dicarboxamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine-2,3-dicarboxylic acid derivative. The cyclopropoxy group is introduced through a nucleophilic substitution reaction, while the tetramethyl groups are added via alkylation reactions. Common reagents used in these steps include cyclopropyl bromide for the cyclopropoxy group and methyl iodide for the tetramethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine-2,3-dicarboxamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropoxy-N2,N2,N3,N3-tetramethylpyridine-2,3-dicarboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclopropoxy group and tetramethyl substitutions on a pyridine-2,3-dicarboxamide backbone. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

5-cyclopropyloxy-2-N,2-N,3-N,3-N-tetramethylpyridine-2,3-dicarboxamide

InChI

InChI=1S/C14H19N3O3/c1-16(2)13(18)11-7-10(20-9-5-6-9)8-15-12(11)14(19)17(3)4/h7-9H,5-6H2,1-4H3

InChI Key

UTIBXHKRAVHRQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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